

Spectroscopic data of 6-Bromoisoquinoline-1,3(2H,4H)-dione (NMR, IR, MS)

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Compound of Interest

Compound Name: 6-Bromoisoquinoline-1,3(2h,4h)-dione

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An In-Depth Technical Guide to the Spectroscopic Characterization of **6-Bromoisoquinoline-1,3(2H,4H)-dione**

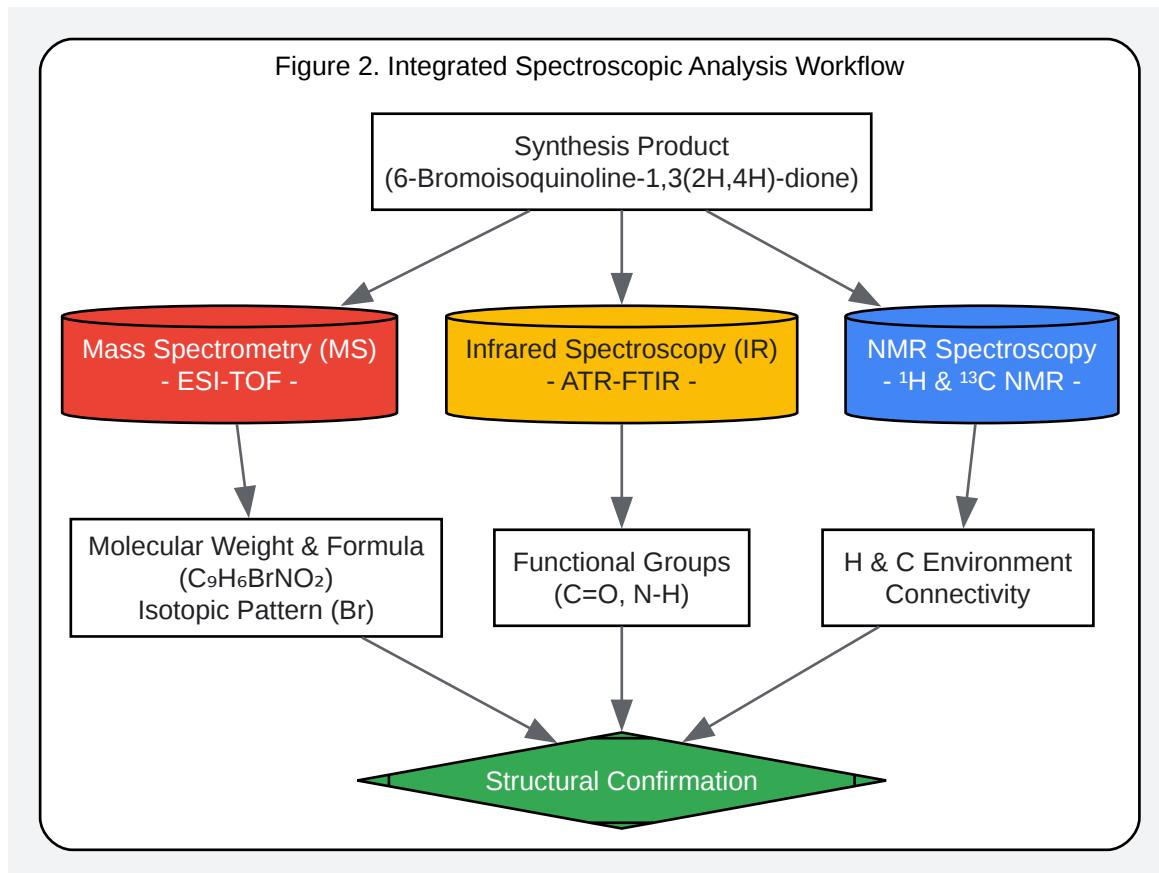
This guide provides a comprehensive analysis of the spectroscopic data for **6-Bromoisoquinoline-1,3(2H,4H)-dione** (CAS No: 501130-49-0), a key intermediate in medicinal chemistry for developing novel drug candidates targeting central nervous system disorders.^[1] Its value lies in a stable aromatic core and a bromine atom that allows for further functionalization via cross-coupling reactions.^[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry to ensure scientific integrity and reproducibility.

Molecular Structure and Analytical Workflow

A robust structural confirmation of a synthetic intermediate like **6-Bromoisoquinoline-1,3(2H,4H)-dione** relies on the synergistic interpretation of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle: NMR elucidates the carbon-hydrogen framework, IR identifies key functional groups, and MS confirms the molecular weight and elemental composition.

The chemical structure is presented below, followed by a diagram outlining the integrated workflow for its characterization.

Caption:Figure 1. Structure of **6-Bromoisoquinoline-1,3(2H,4H)-dione**.



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Caption:Figure 2. Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise arrangement of hydrogen and carbon atoms in a molecule. For a compound with both aromatic and aliphatic regions, as well as a labile proton (N-H), the choice of solvent is critical.

Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **6-Bromoisoquinoline-1,3(2H,4H)-dione** in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Rationale for Solvent Choice: DMSO-d₆ is selected for its excellent solvating power for polar organic molecules and its high boiling point. Crucially, its deuterium signal does not interfere

with the sample's proton signals, and it allows for the observation of exchangeable protons, such as the N-H proton of the imide group, which would be lost in solvents like D₂O.

- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer and lock onto the deuterium signal of DMSO-d₆.[\[2\]](#)
 - Optimize the magnetic field homogeneity through shimming.[\[2\]](#)
 - Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
 - Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to yield singlets for each unique carbon, simplifying interpretation.[\[2\]](#)
 - Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO peak at δ 2.50 ppm.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted spectrum for the 6-bromo isomer can be reliably inferred from data available for the closely related 7-Bromoisoquinoline-1,3(2H,4H)-dione.[\[3\]](#)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
NH (H-2)	~11.4	Singlet (broad)	1H	<p>The imide proton is highly deshielded due to the adjacent carbonyl groups and is typically broad due to quadrupole effects and potential exchange. A similar proton in the 7-bromo isomer appears at δ 11.36 ppm. [3]</p>
Ar-H (H-5)	~7.9	Doublet	1H	<p>This proton is ortho to the C-Br bond, resulting in deshielding. It will appear as a doublet due to coupling with H-7.</p>
Ar-H (H-7)	~7.8	Doublet of Doublets (dd)	1H	<p>This proton is coupled to both H-5 and H-8.</p>
Ar-H (H-8)	~7.5	Doublet	1H	<p>This proton is furthest from the electron-withdrawing bromine and</p>

carbonyl groups, making it the most shielded of the aromatic protons. It appears as a doublet coupled to H-7.

The two protons on the C-4 methylene are chemically equivalent and adjacent to an aromatic ring and a carbonyl group.

CH ₂ (H-4)	~4.1	Singlet	2H	They appear as a singlet as there are no adjacent protons to couple with. A similar signal in the 7-bromo isomer is found at δ 4.04 ppm.[3]
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¹³C NMR Data Interpretation

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
C=O (C-1)	~170	The C-1 carbonyl carbon, part of the imide functional group, is highly deshielded. The corresponding carbon in the 7-bromo isomer is at δ 171.0 ppm.[3]
C=O (C-3)	~165	The C-3 carbonyl carbon is also significantly deshielded. The 7-bromo isomer shows this peak at δ 165.2 ppm.[3]
Ar-C (C-4a, C-8a)	135-140	Quaternary carbons at the ring junction.
Ar-C (C-5, C-7, C-8)	125-135	Aromatic CH carbons, with shifts influenced by proximity to the bromine and carbonyl groups.
Ar-C-Br (C-6)	~120	The carbon directly attached to the bromine atom is shielded by the "heavy atom effect".
CH ₂ (C-4)	~40	The aliphatic methylene carbon, deshielded by the adjacent carbonyl and aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups, which have characteristic vibrational frequencies.[4]

Experimental Protocol: ATR-FTIR

- Sample Preparation: Place a small amount (1-2 mg) of the solid **6-Bromoisoquinoline-1,3(2H,4H)-dione** directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Rationale for Technique: ATR-FTIR is a modern, preferred method for solid samples as it requires minimal sample preparation compared to traditional methods like KBr pellets, leading to faster data acquisition.[4]
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.[2]
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} .[2]

IR Data Interpretation

The IR spectrum is dominated by strong absorptions from the imide functional group.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Interpretation
~3200 (broad)	N-H Stretch	Imide (N-H)	The broadness of this peak is characteristic of hydrogen bonding in the solid state.
~1710 (strong)	C=O Asymmetric Stretch	Imide (C=O)	The strong absorption is typical for the carbonyl groups of a cyclic imide. The 7-bromo analog shows a strong C=O stretch at 1708 cm ⁻¹ . ^[3]
~1680 (strong)	C=O Symmetric Stretch	Imide (C=O)	Cyclic imides often show two distinct carbonyl stretching bands.
1600-1450	C=C Stretch	Aromatic Ring	Multiple sharp peaks in this region confirm the presence of the benzene ring.
~1190	C-Br Stretch	Aryl-Bromide	This vibration in the fingerprint region helps confirm the presence of the C-Br bond. ^[3]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula of a compound. The fragmentation pattern offers additional structural clues.

Experimental Protocol: ESI-MS

- Sample Preparation: Dissolve a small amount of the sample (~1 mg) in a suitable solvent like methanol or acetonitrile (1 mL) to create a dilute solution.
- Instrumentation: Infuse the solution into an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) mass analyzer.
- Rationale for Technique: ESI is a soft ionization technique that typically produces the protonated molecular ion $[M+H]^+$ or deprotonated ion $[M-H]^-$ with minimal fragmentation, making it ideal for determining molecular weight. TOF analyzers provide high mass accuracy.
- Data Acquisition: Acquire spectra in both positive and negative ion modes to determine the most stable ion.

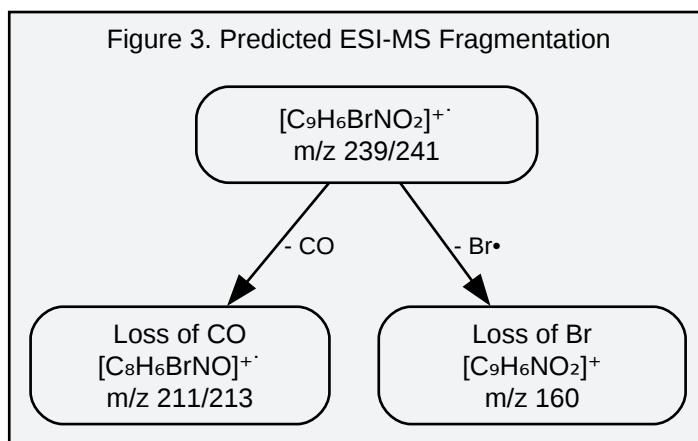
MS Data Interpretation

The molecular formula of **6-Bromoisoquinoline-1,3(2H,4H)-dione** is $C_9H_6BrNO_2$.[\[1\]](#)

- Molecular Weight: The monoisotopic mass is calculated to be 238.96 g/mol .
- Key Feature - Bromine's Isotopic Signature: A critical diagnostic feature is the presence of two major isotopes of bromine: ^{79}Br (~50.7%) and ^{81}Br (~49.3%). This results in two peaks in the mass spectrum for any bromine-containing fragment: the M peak and an M+2 peak of nearly identical intensity. This pattern is a definitive indicator of the presence of one bromine atom.
- Expected Ions:
 - $[M+H]^+$: m/z 239.97 and 241.97
 - $[M-H]^-$: m/z 237.95 and 239.95
 - $[M+Na]^+$: m/z 261.95 and 263.95 (often observed as a sodium adduct)

Predicted Fragmentation Pathway

While ESI is a soft technique, some fragmentation can occur. A plausible fragmentation pathway for the molecular ion is illustrated below.



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Caption:Figure 3. A simplified, predicted fragmentation pathway.

Conclusion

The collective evidence from ^1H NMR, ^{13}C NMR, IR, and MS provides an unambiguous structural confirmation of **6-Bromoisoquinoline-1,3(2H,4H)-dione**. NMR spectroscopy defines the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy confirms the presence of the key imide functional group. High-resolution mass spectrometry validates the elemental formula and molecular weight, with the characteristic 1:1 isotopic pattern for M and M+2 peaks providing definitive evidence for the single bromine atom. This integrated analytical approach ensures the identity and purity of the compound, a critical requirement for its application in research and drug development.

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